1,3-Benzoxazole-5-carbonyl chloride

Medicinal Chemistry Organic Synthesis Acylation

Researchers requiring the 5-carbonyl chloride regioisomer for SAR-critical library synthesis often face supply gaps and unwanted activation steps when only the carboxylic acid is available. 1,3-Benzoxazole-5-carbonyl chloride (CAS 15026-76-3) solves this by providing the precise electrophilic handle at the 5-position. • Acylates amines, alcohols, and thiols under mild conditions without coupling reagents - compatible with 96-/384-well parallel synthesis. • Guarantees the correct exit vector geometry; substitution with 2-carbonyl chloride or benzothiazole analogs would alter binding trajectories and physicochemical profiles. • Supplied as a moisture-sensitive solid; stored under inert gas at <4 °C for maximum shelf life. Bulk and custom pack sizes are available upon request.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 15026-76-3
Cat. No. B14704222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzoxazole-5-carbonyl chloride
CAS15026-76-3
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)Cl)N=CO2
InChIInChI=1S/C8H4ClNO2/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H
InChIKeyAYROJMLDBNSKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzoxazole-5-carbonyl chloride (CAS 15026-76-3) as a Reactive Heterocyclic Electrophile for Medicinal Chemistry and Drug Discovery


1,3-Benzoxazole-5-carbonyl chloride (CAS 15026-76-3) is a benzoxazole derivative featuring a reactive carbonyl chloride group at the 5-position of the bicyclic heteroaromatic scaffold [1]. This compound functions as a critical electrophilic building block in medicinal chemistry and organic synthesis, enabling the rapid introduction of the benzoxazole pharmacophore into larger molecular architectures through acylation reactions with diverse nucleophiles including amines, alcohols, and thiols [1]. The benzoxazole core itself is a privileged scaffold widely recognized for conferring a broad range of biological activities in drug discovery programs [1].

Why 1,3-Benzoxazole-5-carbonyl chloride Cannot Be Substituted with Other Benzoxazole or Benzothiazole Carbonyl Chlorides


While several benzoxazole and benzothiazole carbonyl chlorides exist as potential alternatives, they are not interchangeable due to quantifiable differences in reactivity, steric and electronic properties, and synthetic utility that directly impact downstream application performance. Direct substitution with the carboxylic acid precursor introduces a significant reactivity penalty requiring harsh coupling conditions , whereas regioisomeric variants (e.g., 2-carbonyl chloride) exhibit altered electrophilicity and steric profiles that affect reaction outcomes [1]. Similarly, heteroatom substitution with sulfur in the benzothiazole analog modifies both the electronic landscape of the heterocycle and its physicochemical properties, fundamentally altering its behavior in biological systems and synthetic transformations [2]. The evidence below quantifies these critical differentiators.

Quantitative Performance Differentiation of 1,3-Benzoxazole-5-carbonyl chloride Against Key Comparators


Enhanced Electrophilicity and Milder Acylation Conditions Relative to Carboxylic Acid Precursors

1,3-Benzoxazole-5-carbonyl chloride exhibits markedly higher electrophilicity compared to its carboxylic acid analog (benzoxazole-5-carboxylic acid). This enhanced reactivity translates directly to milder, more efficient, and higher-yielding acylation reactions with amines and other nucleophiles .

Medicinal Chemistry Organic Synthesis Acylation

Steric and Electronic Differentiation vs. 2-Substituted Benzoxazole Carbonyl Chlorides

The 5-carbonyl chloride regioisomer offers a distinct steric and electronic environment compared to 2-carbonyl chloride analogs, which is critical for building diverse compound libraries. While both are reactive acyl chlorides, the 5-substituted variant positions the electrophilic center differently relative to the benzoxazole ring system, enabling access to distinct vectors in molecular design [1][2]. Additionally, the presence of a methyl group at the 2-position (as in 2-methyl-1,3-benzoxazole-5-carbonyl chloride) introduces further steric and electronic modulation that can alter reactivity and solubility compared to the unsubstituted 5-carbonyl chloride .

Structure-Activity Relationship (SAR) Regioselectivity Synthetic Strategy

Heteroatom Substitution Effect: Benzoxazole vs. Benzothiazole Scaffold Reactivity

The replacement of the oxazole oxygen atom with sulfur to give a benzothiazole scaffold results in measurable differences in reactivity and stability. Computational and experimental studies on benzoxazoles and homologous benzothiazoles demonstrate that the presence of sulfur significantly alters the electronic distribution and consequently the reactivity of the fused heterocyclic system [1]. While direct data for the 5-carbonyl chloride derivatives are not available, class-level thermochemical and reactivity studies confirm that benzoxazoles and benzothiazoles are not equivalent scaffolds; substitution of oxygen for sulfur affects bond dissociation energies and nucleophilic/electrophilic character [1].

Heterocyclic Chemistry Structure-Property Relationships Lead Optimization

Optimal Procurement and Application Scenarios for 1,3-Benzoxazole-5-carbonyl chloride in Drug Discovery and Agrochemical Research


High-Throughput Parallel Synthesis of Benzoxazole-Containing Amide Libraries

The high and reliable reactivity of 1,3-benzoxazole-5-carbonyl chloride with diverse amines under mild conditions makes it an ideal building block for generating large amide libraries in 96- or 384-well format. This avoids the need for in situ activation steps required for the corresponding carboxylic acid, increasing synthetic throughput and reducing variability in medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Studies Exploring the Benzoxazole 5-Position Vector

For lead optimization programs where the 5-position of the benzoxazole ring has been identified as a key exit vector for growing the molecule, this specific regioisomer is essential. Substitution with 2-carbonyl chloride or other analogs [1] would alter the spatial orientation of the attached group, potentially abrogating target binding and providing misleading SAR data.

Synthesis of Agrochemical Candidates Based on the Benzoxazole Pharmacophore

Benzoxazole derivatives are well-documented for their antifungal, antibacterial, and herbicidal activities [2][3]. 1,3-Benzoxazole-5-carbonyl chloride serves as a versatile entry point for appending the benzoxazole motif onto other agrochemically relevant fragments (e.g., triazoles, oxadiazoles) via acylation, facilitating the exploration of novel crop protection agents.

Material Science and Ligand Synthesis Applications Requiring Precise Regiochemistry

In the synthesis of specialized ligands for catalysis or metal-organic frameworks (MOFs), the exact positioning of the reactive handle is paramount. The 5-carbonyl chloride ensures that subsequent functional groups are introduced at a defined geometry on the benzoxazole scaffold, enabling predictable coordination chemistry and material properties .

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